molecular formula C20H19N3O2S B2818518 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide CAS No. 895123-48-5

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide

Cat. No.: B2818518
CAS No.: 895123-48-5
M. Wt: 365.45
InChI Key: GGKIVYUYJPGAKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chemical Name: 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide Molecular Formula: C₂₁H₂₀FN₃O₂S Molecular Weight: 397.47 g/mol CAS Registry Number: 899944-57-1 Structural Features: This compound is characterized by a pyrazinone (3,4-dihydropyrazin-2-yl) core substituted with a phenyl group at position 4 and a sulfanyl-acetamide moiety at position 2. The acetamide group is further functionalized with a 2-phenylethyl substituent.

Properties

IUPAC Name

2-(3-oxo-4-phenylpyrazin-2-yl)sulfanyl-N-(2-phenylethyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H19N3O2S/c24-18(21-12-11-16-7-3-1-4-8-16)15-26-19-20(25)23(14-13-22-19)17-9-5-2-6-10-17/h1-10,13-14H,11-12,15H2,(H,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGKIVYUYJPGAKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CCNC(=O)CSC2=NC=CN(C2=O)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H19N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide typically involves the following steps:

    Formation of the Pyrazine Ring: The pyrazine ring can be synthesized through a condensation reaction between a diketone and an amine.

    Thioether Formation: The pyrazine derivative is then reacted with a thiol to form the thioether linkage.

    Acetamide Formation: Finally, the thioether is reacted with an acylating agent to form the acetamide group.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the carbonyl groups to alcohols.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Electrophilic aromatic substitution can be carried out using reagents like bromine or nitric acid.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Halogenated or nitrated phenyl derivatives.

Scientific Research Applications

2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in various diseases.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound belongs to the sulfanyl-acetamide class, which is prevalent in medicinal chemistry due to its versatility in hydrogen bonding and interactions with biological targets. Below is a detailed comparison with structurally related analogs:

Table 1: Structural Comparison of Sulfanyl-Acetamide Derivatives
Compound Name / ID Core Heterocycle Key Substituents Molecular Weight (g/mol) Notable Features
Target Compound 3,4-Dihydropyrazin-2-yl 4-Phenyl, 2-(phenylethyl)sulfanylacetamide 397.47 Fluorine substitution on pyrazinone; potential for enhanced metabolic stability.
iCRT3 Oxazole 4-Ethylphenyl, phenethylacetamide ~386.49* Wnt/β-catenin pathway inhibitor; oxazole core enhances lipophilicity.
Compound 4 (Molbank 2013) 1,3,4-Oxadiazole Diphenylmethyl, pyrazinylacetamide ~408.45* Diphenylmethyl group may improve membrane permeability.
Compound 13a (IJMS 2014) Hydrazinylidene-cyanacetamide 4-Methylphenyl, sulfamoylphenyl 357.38 Cyano group enhances electrophilicity; sulfamoyl moiety for solubility.
Compound 8t (Braz J Pharm Sci 2015) 1,3,4-Oxadiazole Indol-3-ylmethyl, chloro-methylphenyl 428.50 Indole moiety for aromatic stacking; chloro substituent for bioactivity.
686770-77-4 (ECHEMI 2022) Thieno[3,2-d]pyrimidine Phenyl, trifluoromethylphenyl ~491.52* Trifluoromethyl group enhances electronegativity; thienopyrimidine for rigidity.

*Calculated based on molecular formula.

Physicochemical Properties

  • Melting Points: Target Compound: Not reported. Compound 13a: 288°C ; higher than typical acetamides due to hydrogen-bonding networks. Compound 8t: 428.5 g/mol with amorphous solid state .
  • Solubility : Sulfamoyl (13a) and trifluoromethyl (686770-77-4) groups improve aqueous solubility compared to the target compound’s hydrophobic phenethyl group.

Q & A

Q. What are the common synthetic routes for 2-[(3-oxo-4-phenyl-3,4-dihydropyrazin-2-yl)sulfanyl]-N-(2-phenylethyl)acetamide?

The synthesis typically involves multi-step reactions:

  • Pyrazine ring formation : Condensation of diketones (e.g., phenylglyoxal) with diamines under acidic/basic conditions to form the 3,4-dihydropyrazin-2-one core .
  • Sulfanyl group introduction : Thiolation via nucleophilic substitution using thiourea or Lawesson’s reagent under reflux in ethanol or DMF .
  • Amide coupling : Reaction of the sulfanyl-acetic acid intermediate with 2-phenylethylamine using coupling agents like EDC/HOBt in dichloromethane .
    Key optimizations include temperature control (60–100°C) and purification via column chromatography or recrystallization .

Q. How is the compound’s structural integrity validated in academic research?

  • X-ray crystallography : SHELXL refinement (SHELX suite) resolves bond lengths/angles, with R-factors < 0.05 for high-resolution data .
  • Spectroscopy :
    • ¹H/¹³C NMR : Confirms substituent positions (e.g., phenyl protons at δ 7.2–7.6 ppm, amide NH at δ 8.1–8.5 ppm) .
    • IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~3350 cm⁻¹ (N-H stretch) .
  • Mass spectrometry : Molecular ion [M+H]⁺ matches theoretical molecular weight (~375–400 g/mol) .

Q. What are the primary biological targets hypothesized for this compound?

  • Enzyme inhibition : Potential interaction with bacterial dihydrofolate reductase (DHFR) or eukaryotic kinases, inferred from structural analogs .
  • Antimicrobial activity : MIC values against S. aureus (≤25 µg/mL) and E. coli (≤50 µg/mL) in preliminary assays .
  • Cytotoxicity : IC₅₀ values of 10–20 µM in MCF-7 (breast cancer) and A549 (lung cancer) cell lines .

Advanced Research Questions

Q. How can researchers resolve contradictory bioactivity data across studies?

  • Assay standardization : Control variables like solvent (DMSO concentration ≤1%), cell passage number, and incubation time .
  • Structural analogs : Compare derivatives (e.g., chlorophenyl vs. fluorophenyl substitutions) to isolate SAR trends .
  • Target validation : Use siRNA knockdown or CRISPR-Cas9 to confirm putative targets (e.g., DHFR) .

Q. What strategies improve the compound’s solubility and bioavailability?

  • Prodrug design : Introduce phosphate esters or PEGylation to enhance aqueous solubility (logP reduction from ~2.2 to <1.5) .
  • Co-crystallization : Use cyclodextrins or co-solvents (e.g., ethanol-water mixtures) to stabilize amorphous forms .
  • Nanoformulation : Encapsulate in PLGA nanoparticles (size ≤200 nm) to improve cellular uptake .

Q. How are computational methods applied to study its mechanism of action?

  • Molecular docking (AutoDock Vina) : Predict binding affinities to DHFR (ΔG ≤ -8 kcal/mol) with phenyl-sulfanyl motifs occupying hydrophobic pockets .
  • MD simulations (GROMACS) : Analyze stability of ligand-protein complexes over 100 ns trajectories (RMSD ≤ 2 Å) .
  • QSAR models : Correlate substituent electronegativity (Hammett σ values) with antimicrobial potency (R² ≥ 0.85) .

Q. What experimental designs address crystallographic challenges (e.g., twinning)?

  • High-resolution data collection : Use synchrotron radiation (λ = 0.7–1.0 Å) to resolve twinned crystals .
  • SHELXL refinement : Apply TWIN/BASF commands to model pseudo-merohedral twinning (BASF ~0.3–0.5) .
  • Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., C-H···O contacts ≤ 2.8 Å) to validate packing .

Methodological Considerations

Q. How to optimize reaction yields in multi-step synthesis?

  • Stepwise monitoring : Use TLC (Rf = 0.3–0.5 in ethyl acetate/hexane) or HPLC (C18 column, acetonitrile/water gradient) .
  • Catalyst screening : Test Pd(OAc)₂ for Suzuki couplings (yield improvement from 40% to 75%) .
  • Microwave-assisted synthesis : Reduce reaction time (2 hrs vs. 24 hrs) with 20–30% higher yields .

Q. What in vitro assays are prioritized for anticancer activity screening?

  • MTT assay : Measure viability in cancer cell lines (72 hrs incubation, λ = 570 nm) .
  • Apoptosis markers : Flow cytometry for Annexin V/PI staining (early/late apoptosis) .
  • Western blotting : Quantify caspase-3/9 cleavage (≥2-fold increase vs. control) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.